5-Phenylpent-1-yn-3-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Phenylpent-1-yn-3-ol is C11H12O . Its molecular weight is 160.21 g/mol . The InChI code is 1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 .Chemical Reactions Analysis
This compound is utilized in PtCl2-catalyzed cycloisomerizations, a process important in organic synthesis. This compound, when used with substrates bearing a free hydroxyl group or an acyl group, can aid in producing regioisomeric keto derivatives efficiently.Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass is 160.088815002 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 12 . The complexity is 159 .Scientific Research Applications
1. Catalysis in Organic Synthesis
5-Phenylpent-1-yn-3-ol is utilized in PtCl2-catalyzed cycloisomerizations, a process important in organic synthesis. This compound, when used with substrates bearing a free hydroxyl group or an acyl group, can aid in producing regioisomeric keto derivatives efficiently. This technique has been employed in the synthesis of Sabina ketone, an important monoterpene precursor (Harrak et al., 2004).
2. In Synthesis of Naphthaldehydes
This compound plays a role in the synthesis of 1-naphthaldehydes through iodine monochloride promoted cascade reactions. This method is advantageous due to its simple operation, mild reaction conditions, and excellent regio-selectivity (Li et al., 2016).
3. In Photoconductivity Studies
In the field of materials science, particularly in photoconductivity, this compound is part of the synthesis of certain polymers. For instance, its derivative, poly[1-phenyl-1-penten-3-yn-5-ol], blended with other polymers, shows high photoconductivity, which is valuable in xerographic applications (Suh et al., 1999).
4. Antifungal Activity
In agriculture, derivatives of this compound have been synthesized and tested for their effectiveness against various fungal plant pathogens. This research shows the potential of these compounds in developing new fungicides (Arnoldi et al., 1982).
5. In Synthesis of Photocycloadducts
This compound derivatives have been studied in intramolecular photocycloaddition processes. This research contributes to the understanding of photocycloaddition mechanisms and the synthesis of complex organic compounds, which have various applications in chemical synthesis (Haan et al., 1997).
Safety and Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of 5-Phenylpent-1-yn-3-ol . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Properties
IUPAC Name |
5-phenylpent-1-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMXFWIZGWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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